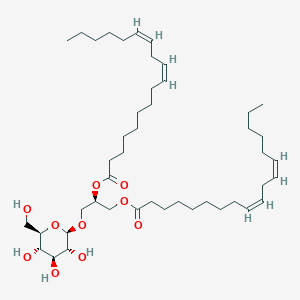

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol

Descripción

The exact mass of the compound [(2R)-2-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate is 778.55949868 g/mol and the complexity rating of the compound is 1040. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] (9Z,12Z)-octadeca-9,12-dienoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H78O10/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(47)52-36-38(37-53-45-44(51)43(50)42(49)39(35-46)55-45)54-41(48)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,38-39,42-46,49-51H,3-10,15-16,21-37H2,1-2H3/b13-11-,14-12-,19-17-,20-18-/t38-,39+,42+,43-,44+,45+/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BROOMPUVDPTGEG-WPFDGFPQSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CO)O)O)O)OC(=O)CCCCCCCC=CCC=CCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\CCCCCCCC(=O)OC[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H78O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

779.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide on 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a specific type of monogalactosyldiacylglycerol (B12364196) (MGDG), a class of glycolipids. While this exact racemic compound is not extensively documented in scientific literature, its constituent components and structurally similar molecules are well-researched. This guide provides a comprehensive overview based on available data for closely related MGDGs, focusing on their chemical properties, biological significance, and the experimental methodologies used for their study.

MGDGs are primary components of photosynthetic membranes in plants and some bacteria, playing a crucial role in the structure and function of chloroplasts.[1][2] They are characterized by a glycerol (B35011) backbone, with two fatty acid chains esterified at the sn-1 and sn-2 positions, and a single galactose unit attached at the sn-3 position. The specific compound of interest features two linoleic acid chains, which are polyunsaturated omega-6 fatty acids.

Recent research has highlighted the potential of MGDGs in drug development due to their anti-inflammatory and anti-tumor activities.[1]

Chemical and Physical Properties

While specific data for the racemic mixture is limited, the properties can be inferred from similar MGDGs. The presence of two unsaturated linoleic acid chains will influence its physical state, likely rendering it as an oil or a substance with a low melting point at room temperature.

Table 1: Physicochemical Properties of Related Monogalactosyldiacylglycerols

| Property | Value | Source |

| Molecular Formula | C45H78O10 | [] |

| Molecular Weight | 779.109 g/mol | [] |

| Solubility | Soluble in organic solvents like DMSO, ethanol, and chloroform (B151607). Low water solubility. | [4] |

Biological Significance and Signaling Pathways

MGDGs are integral to the biogenesis and stability of thylakoid membranes within chloroplasts.[2][5] Beyond their structural role, they are precursors for the synthesis of digalactosyldiacylglycerol (B1163852) (DGDG) and are involved in plant responses to environmental stress, such as phosphate (B84403) limitation.[6][7]

The fatty acid composition of MGDGs is critical to their biological function. Linoleic acid, an essential fatty acid, can be a substrate for the synthesis of jasmonic acid, a key signaling molecule in plant defense and development.[8]

MGDG Synthesis Pathways

In plants, MGDG synthesis occurs in the chloroplast envelope via two main pathways: the prokaryotic and eukaryotic pathways.[8] These pathways differ in the origin of the diacylglycerol (DAG) precursor.

Caption: Simplified overview of MGDG and DGDG biosynthesis pathways in plant chloroplasts.

Experimental Protocols

Extraction of MGDG from Plant Material

A common method for extracting lipids, including MGDGs, from plant tissues is a modified Bligh-Dyer method.

Protocol:

-

Homogenize fresh plant tissue (e.g., spinach leaves) in a chloroform:methanol:water (1:2:0.8, v/v/v) mixture.

-

After a brief incubation, add an equal volume of chloroform and water to induce phase separation.

-

Centrifuge the mixture to separate the layers. The lower chloroform phase will contain the total lipid extract.

-

Collect the chloroform phase and dry it under a stream of nitrogen.

-

The dried lipid extract can be stored at -20°C for further analysis.

Analysis of MGDG by Mass Spectrometry

Electrospray ionization mass spectrometry (ESI-MS) is a powerful technique for the detailed analysis of MGDG molecular species.

Protocol:

-

Re-dissolve the dried lipid extract in a suitable solvent for ESI-MS, such as chloroform:methanol (1:1, v/v) with a small amount of an ionizing agent (e.g., sodium acetate).

-

Infuse the sample directly into the mass spectrometer or inject it onto a liquid chromatography column for separation prior to MS analysis.

-

Acquire mass spectra in positive ion mode. MGDG species will be detected as their sodiated or protonated adducts.

-

Perform tandem MS (MS/MS) to fragment the parent ions and identify the specific fatty acid chains at the sn-1 and sn-2 positions.

Caption: General workflow for the analysis of MGDG species by ESI-MS.

Chemical Synthesis of MGDGs

The chemical synthesis of specific MGDG molecules allows for the production of pure compounds for biological testing. A general synthetic route is outlined below.

Protocol Overview:

-

Preparation of a protected glycerol derivative: Start with a commercially available glycerol derivative with protecting groups at the sn-1 and sn-2 positions, leaving the sn-3 hydroxyl group free.

-

Glycosylation: React the protected glycerol with a protected galactose donor (e.g., a galactose trichloroacetimidate) in the presence of a Lewis acid catalyst to form the beta-glycosidic linkage.

-

Deprotection: Remove the protecting groups from the glycerol backbone.

-

Acylation: Esterify the free hydroxyl groups at the sn-1 and sn-2 positions with linoleic acid using a suitable coupling agent (e.g., DCC/DMAP).

-

Final Deprotection: Remove the protecting groups from the galactose moiety to yield the final MGDG product.

-

Purification: Purify the final compound using column chromatography.

Quantitative Data

Table 2: Abundance of MGDG in Chloroplast Membranes

| Organism | Membrane | MGDG Content (% of total lipid) | DGDG Content (% of total lipid) | Source |

| Higher Plants | Thylakoid | ~50-56% | ~29-30% | [6][9] |

Conclusion

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol belongs to the vital class of monogalactosyldiacylglycerols. While detailed information on this specific racemic compound is scarce, a wealth of knowledge exists for structurally similar MGDGs. These lipids are fundamental to the architecture and function of photosynthetic membranes and are increasingly recognized for their potential bioactive properties. The experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to extract, analyze, and synthesize these promising molecules for further investigation. Further research into the specific biological activities of MGDGs with defined fatty acid compositions, such as the dilinoleoyl variant, is warranted to unlock their full therapeutic potential.

References

- 1. Galactolipid - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 4. 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosylracglycerol | bioactive compound | CAS# 111187-15-6 | InvivoChem [invivochem.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Monogalactosyldiacylglycerol synthesis in the outer envelope membrane of chloroplasts is required for enhanced growth under sucrose supplementation [frontiersin.org]

- 7. frontiersin.org [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. avantiresearch.com [avantiresearch.com]

An In-depth Technical Guide to Monogalactosyldiacylglycerol (18:2/18:2)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biological significance, and analytical methodologies for Monogalactosyldiacylglycerol (18:2/18:2), a key eukaryotic glycerolipid.

Chemical Structure and Properties

Monogalactosyldiacylglycerol (MGDG) (18:2/18:2) is a specific molecular species of MGDG, a class of glycolipids that are major constituents of photosynthetic membranes in plants and other photosynthetic organisms.[1] The structure consists of a glycerol (B35011) backbone esterified with two linoleic acid (18:2) fatty acyl chains at the sn-1 and sn-2 positions, and a single galactose moiety attached to the sn-3 position via a β-glycosidic bond.[2][3]

The systematic name for MGDG (18:2/18:2) is 1,2-di-(9Z,12Z-octadecadienoyl)-3-O-beta-D-galactosyl-sn-glycerol.[2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C45H78O10 | [2] |

| Molecular Weight | 779.1 g/mol | [2] |

| Exact Mass | 778.5595 g/mol | [4] |

| XLogP3-AA (Predicted) | 11.4 | [2] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Water Solubility (Predicted) | Not Available | [5] |

| logP (Predicted) | 10.56 | [5] |

| Solubility | Soluble in Chloroform (B151607):Methanol (1:1) at 10 mg/ml |

Chemical Structure Visualization

The chemical structure of MGDG (18:2/18:2) can be represented as follows:

Caption: Chemical structure of MGDG (18:2/18:2).

Biological Significance and Signaling Pathways

MGDG (18:2/18:2) is classified as a "eukaryotic" lipid species, often synthesized from diacylglycerol (DAG) precursors originating from extraplastidial glycerolipids.[6] It plays a crucial role in the structure and function of chloroplast membranes. Beyond its structural role, the abundance of MGDG, particularly its ratio to digalactosyldiacylglycerol (B1163852) (DGDG), is implicated in plant stress responses and signaling pathways.

Jasmonic Acid (JA) Signaling

An elevated ratio of MGDG to DGDG has been identified as a primary trigger for the overproduction of jasmonic acid (JA), a key phytohormone involved in plant defense and development. This suggests a homeostatic mechanism where alterations in chloroplast membrane composition directly influence stress hormone signaling.

Caption: MGDG:DGDG ratio in Jasmonic Acid signaling.

Phosphate (B84403) Starvation Response

Under conditions of phosphate deficiency, plants remodel their membrane lipid composition to conserve phosphate. Phospholipids are degraded, and non-phosphorous galactolipids, primarily DGDG, are synthesized to maintain membrane integrity. In this pathway, MGDG serves as a crucial intermediate, being converted to DGDG. This response highlights the metabolic flexibility and the central role of galactolipids in nutrient stress adaptation.

Caption: Role of MGDG in phosphate starvation response.

Experimental Protocols

The analysis of MGDG (18:2/18:2) typically involves extraction from a biological matrix, purification, and subsequent characterization and quantification, often by chromatographic and mass spectrometric methods.

Extraction and Purification of MGDG

A common method for the extraction of total lipids, including MGDG, is a modified Bligh-Dyer method.

Protocol: Lipid Extraction

-

Homogenization: Homogenize the biological sample (e.g., plant leaf tissue) in a solvent mixture of chloroform:methanol (1:2, v/v).

-

Phase Separation: Add chloroform and water to the homogenate to achieve a final solvent ratio of chloroform:methanol:water (2:2:1.8, v/v/v).

-

Centrifugation: Centrifuge the mixture to separate the phases. The lower chloroform phase will contain the total lipids.

-

Collection: Carefully collect the lower chloroform phase.

-

Drying: Evaporate the solvent under a stream of nitrogen gas to obtain the total lipid extract.

Protocol: MGDG Purification by Thin-Layer Chromatography (TLC)

-

Plate Preparation: Use a silica (B1680970) gel 60 TLC plate.

-

Sample Application: Dissolve the total lipid extract in a small volume of chloroform and apply it as a narrow band onto the TLC plate.

-

Development: Develop the TLC plate in a chamber containing a solvent system such as chloroform:methanol:water (65:25:4, v/v/v).

-

Visualization: Visualize the separated lipid bands using a non-destructive method like iodine vapor or by spraying with a primuline (B81338) solution and viewing under UV light. MGDG will appear as a distinct band.

-

Elution: Scrape the silica band corresponding to MGDG from the plate and elute the lipid from the silica using chloroform:methanol (2:1, v/v).

-

Solvent Evaporation: Evaporate the solvent to obtain the purified MGDG fraction.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful technique for the identification and quantification of specific MGDG molecular species.

Protocol: LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 or C30 reversed-phase column is commonly used.

-

Mobile Phase: A gradient elution with a binary solvent system is typically employed. For example:

-

Solvent A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid.

-

Solvent B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate and 0.1% formic acid.

-

-

Gradient: A typical gradient would start with a higher percentage of solvent A, gradually increasing the proportion of solvent B to elute the more hydrophobic lipids.

-

-

Mass Spectrometry (MS):

-

Ionization: Electrospray ionization (ESI) is commonly used, often in positive ion mode for MGDG analysis.

-

Adduct Formation: MGDG species are often detected as ammonium ([M+NH4]+) or sodium ([M+Na]+) adducts.

-

MS1 Scan: A full scan is performed to detect the precursor ions of MGDG species. For MGDG (18:2/18:2), the expected m/z for the [M+NH4]+ adduct is approximately 796.59.

-

MS/MS Fragmentation: Tandem mass spectrometry (MS/MS) is used to confirm the identity of the lipid. Characteristic fragment ions for MGDG include the neutral loss of the galactose head group and losses of the fatty acyl chains. The fragmentation pattern can also provide information on the position of the fatty acyl chains.

-

References

- 1. orgchemboulder.com [orgchemboulder.com]

- 2. Two new monogalactosyl diacylglycerols from brown alga Sargassum thunbergii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Monitoring galactolipid digestion and simultaneous changes in lipid-bile salt micellar organization by real-time NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Valorization of Lipids from Gracilaria sp. through Lipidomics and Decoding of Antiproliferative and Anti-Inflammatory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structural Analysis of Glycosylglycerolipids Using NMR Spectroscopy | Springer Nature Experiments [experiments.springernature.com]

The Biological Activity of Dilinoleoyl Monogalactosyldiacylglycerol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dilinoleoyl monogalactosyldiacylglycerol (B12364196) (MGDG), a prominent glycolipid found in plant and algal chloroplasts, has emerged as a molecule of significant interest in biomedical research. Its diverse biological activities, ranging from potent anti-cancer effects to notable anti-inflammatory properties, position it as a promising candidate for therapeutic development. This technical guide provides an in-depth overview of the biological activities of dilinoleoyl MGDG, with a focus on its molecular mechanisms of action. It includes a compilation of quantitative data, detailed experimental protocols for key assays, and visual representations of the signaling pathways involved.

Anti-Cancer Activity

Dilinoleoyl MGDG has demonstrated significant cytotoxic and anti-proliferative effects against a variety of cancer cell lines. The primary mechanism of its anti-cancer action is the induction of apoptosis through the intrinsic pathway.

Quantitative Data: Cytotoxicity of Dilinoleoyl MGDG

The following table summarizes the half-maximal inhibitory concentration (IC50) values of dilinoleoyl MGDG against various cancer cell lines, as reported in the scientific literature.

| Cell Line | Cancer Type | Incubation Time (h) | IC50 (µg/mL) | IC50 (µM) |

| A375 | Melanoma | 24 | 31.64 | - |

| A375 | Melanoma | 48 | 15.14 | - |

| BT-474 | Breast Cancer | - | 0.0272 ± 0.0076 | - |

| MDA-MB-231 | Breast Cancer | - | 0.150 ± 0.070 | - |

| MIAPaCa-2 | Pancreatic Cancer | 72 | - | 18.5 ± 1.7 |

| BxPC-3 | Pancreatic Cancer | 72 | - | 26.9 ± 1.3 |

| AsPC-1 | Pancreatic Cancer | 72 | - | 22.7 ± 1.9 |

| PANC-1 | Pancreatic Cancer | 72 | - | 25.6 ± 2.5 |

| Colon26 | Colon Cancer | 24 | 24 | - |

Signaling Pathway: Intrinsic Apoptosis Induction

Dilinoleoyl MGDG triggers apoptosis in cancer cells primarily through the mitochondrial-mediated intrinsic pathway. This process involves the release of cytochrome c from the mitochondria into the cytosol, which in turn activates a cascade of caspases, ultimately leading to programmed cell death.

Caption: Intrinsic apoptosis pathway induced by dilinoleoyl MGDG.

Anti-Inflammatory Activity

Dilinoleoyl MGDG exhibits potent anti-inflammatory properties by modulating key signaling pathways involved in the inflammatory response. It has been shown to suppress the production of pro-inflammatory cytokines and regulate the expression of enzymes such as cyclooxygenase-2 (COX-2).

Signaling Pathways: Modulation of Inflammatory Responses

Dilinoleoyl MGDG interferes with the nuclear factor-kappa B (NF-κB) and p38 mitogen-activated protein kinase (MAPK) signaling pathways. This interference leads to the downregulation of pro-inflammatory gene expression.

Caption: Anti-inflammatory mechanism of dilinoleoyl MGDG.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the biological activity of dilinoleoyl MGDG.

MGDG Extraction and Purification from Spinach

Objective: To isolate and purify MGDG from a plant source.

Materials:

-

Dried spinach powder

-

Water

-

Diaion HP-20 resin

-

Chromatography column

Procedure:

-

Extract water-soluble substances from 20 g of dried spinach with 1000 mL of warm water (60°C).

-

Collect the tissue cake containing fat-soluble compounds and add 1000 mL of warm ethanol (60°C) to extract glycolipids.

-

Dilute the ethanol extract with water to a 70% ethanol solution.

-

Load the solution onto a Diaion HP-20 column (200 mL).

-

Wash the column with 1000 mL of 70% ethanol.

-

Elute the glycolipid fraction using 1000 mL of 95% ethanol.

-

The 95% ethanol eluate contains the purified glycolipid fraction, including MGDG.

Cell Viability and Cytotoxicity (MTT) Assay

Objective: To determine the cytotoxic effect of dilinoleoyl MGDG on cancer cells.

Materials:

-

96-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Dilinoleoyl MGDG stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Prepare serial dilutions of dilinoleoyl MGDG in culture medium.

-

Remove the medium from the wells and add 100 µL of the MGDG dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve MGDG).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After incubation, add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.

-

Incubate the plate overnight in the incubator.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Colony Formation Assay

Objective: To assess the long-term effect of dilinoleoyl MGDG on the proliferative capacity of cancer cells.

Materials:

-

6-well plates

-

Cancer cell line of interest

-

Complete culture medium

-

Dilinoleoyl MGDG stock solution

-

Crystal violet staining solution (0.5% crystal violet in 25% methanol)

Procedure:

-

Seed a low number of cells (e.g., 500-1000 cells/well) in 6-well plates.

-

Allow the cells to attach overnight.

-

Treat the cells with various concentrations of dilinoleoyl MGDG for 24 hours.

-

Replace the treatment medium with fresh complete culture medium.

-

Incubate the plates for 10-14 days, allowing colonies to form.

-

Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and then stain with crystal violet solution for 15 minutes.

-

Gently wash the plates with water and allow them to air dry.

-

Count the number of colonies (typically defined as a cluster of ≥50 cells).

Western Blot Analysis for Apoptosis-Related Proteins

Objective: To detect the expression levels of key proteins involved in the apoptotic pathway, such as cleaved caspase-3 and PARP.

Materials:

-

Cancer cells treated with dilinoleoyl MGDG

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP)

-

HRP-conjugated secondary antibody

-

ECL detection reagent

-

Chemiluminescence imaging system

Procedure:

-

Lyse the treated and control cells with RIPA buffer.

-

Determine the protein concentration of the lysates using the BCA assay.

-

Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Add ECL detection reagent and visualize the protein bands using a chemiluminescence imaging system.

Caspase-3 Activity Assay

Objective: To quantify the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

-

Cancer cells treated with dilinoleoyl MGDG

-

Cell lysis buffer

-

Reaction buffer

-

Caspase-3 substrate (e.g., DEVD-pNA)

-

Microplate reader

Procedure:

-

Lyse the treated and control cells.

-

Add the cell lysate to a 96-well plate.

-

Add reaction buffer containing the caspase-3 substrate to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Measure the absorbance at 405 nm, which corresponds to the amount of pNA released by active caspase-3.

-

Calculate the fold-increase in caspase-3 activity relative to the control.

Cytochrome c Release Assay

Objective: To detect the translocation of cytochrome c from the mitochondria to the cytosol.

Materials:

-

Cancer cells treated with dilinoleoyl MGDG

-

Mitochondria/Cytosol Fractionation Kit

-

Western blot analysis reagents (as described in section 3.4)

-

Primary antibody against cytochrome c

Procedure:

-

Fractionate the treated and control cells into mitochondrial and cytosolic fractions using a commercially available kit.

-

Perform Western blot analysis on both fractions.

-

Probe the membrane with an anti-cytochrome c antibody.

-

An increase in the cytochrome c signal in the cytosolic fraction and a corresponding decrease in the mitochondrial fraction indicate cytochrome c release.

Conclusion

Dilinoleoyl MGDG exhibits promising anti-cancer and anti-inflammatory activities, mediated by well-defined signaling pathways. Its ability to induce apoptosis in cancer cells and suppress inflammatory responses highlights its potential as a lead compound for the development of novel therapeutics. The experimental protocols detailed in this guide provide a framework for researchers to further investigate and characterize the biological effects of this multifaceted molecule. Further preclinical and clinical studies are warranted to fully elucidate its therapeutic potential.

A Technical Guide to 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol: Natural Sources, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, a monogalactosyldiacylglycerol (B12364196) (MGDG) of interest for its potential pharmacological applications. This document details its known natural sources, presents methodologies for its extraction, purification, and analysis, and explores its putative roles in cellular signaling pathways. While quantitative data for this specific molecule remains an area for further research, this guide establishes a foundational understanding for future investigation and drug development endeavors.

Introduction

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is a glycolipid consisting of a glycerol (B35011) backbone esterified with two linoleic acid molecules at the sn-1 and sn-2 positions, and a β-D-galactopyranose moiety attached at the sn-3 position. As a member of the MGDG class of lipids, it is a crucial component of photosynthetic membranes in plants and algae. Emerging research has highlighted the potential of various MGDGs in therapeutic applications, including anti-inflammatory and anti-cancer activities, driving interest in specific molecular species such as the dilinoleoyl variant.

Natural Sources

The primary documented natural sources of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol are found in the plant and algal kingdoms.

-

Magnolia Flowers: Various species of Magnolia have been identified as a potential source of this specific MGDG. However, detailed quantitative analyses of the concentration of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol in different Magnolia species are not yet extensively documented in scientific literature.

-

Chlorella vulgaris: This species of green microalgae is another promising natural source. Lipidomic analyses of Chlorella vulgaris have revealed a significant presence of glycolipids, with linoleic acid (18:2) being a notable fatty acid component, suggesting the presence of its corresponding MGDG.[1] While the total glycolipid content has been analyzed, specific quantification of the 1,2-O-dilinoleoyl variant is required.

Quantitative Data

Currently, there is a scarcity of published quantitative data specifically detailing the concentration or yield of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol from its natural sources. The table below presents data on the total lipid and related fatty acid content in Chlorella vulgaris to provide context for its potential as a source. Further targeted quantitative studies are necessary to populate this area.

| Source | Analyte | Method | Concentration/Yield | Reference |

| Chlorella vulgaris | Total Glycolipids | RPLC-Q-TOF-MS/MS | 19.9-64.8% of total lipids | [1] |

| Chlorella vulgaris | Linoleic Acid (18:2) in Glycolipids | RPLC-Q-TOF-MS/MS | Predominant fatty acid | [1] |

| Chlorella vulgaris | Total Polar Lipids | LC-MS | ~79% of total lipids | [2] |

| Chlorella vulgaris | Linoleic Acid (18:2) in Polar Lipids | LC-MS | 23% of total fatty acids | [2] |

Experimental Protocols

The following sections outline detailed methodologies for the extraction, purification, and analysis of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol, based on established protocols for plant and algal galactolipids.

Extraction of Total Lipids

This protocol is adapted from standard methods for lipid extraction from plant and algal biomass.

Materials:

-

Lyophilized and ground source material (Magnolia flowers or Chlorella vulgaris biomass)

-

1 M Potassium Chloride (KCl) solution

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

Procedure:

-

To 1 gram of ground, lyophilized sample, add 15 mL of isopropanol and incubate at 75°C for 15 minutes to inactivate lipolytic enzymes.

-

Cool the mixture to room temperature. Add 7.5 mL of chloroform and 3 mL of deionized water.

-

Shake the mixture vigorously for 1 hour at room temperature.

-

Centrifuge the mixture at 3000 x g for 10 minutes to separate the phases.

-

Carefully collect the supernatant (the lipid-containing extract).

-

Re-extract the pellet three times with a chloroform:methanol (2:1, v/v) solution.

-

Combine all supernatant fractions and wash with 20 mL of 1 M KCl solution to remove non-lipid contaminants.

-

Centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Collect the lower organic phase containing the total lipids.

-

Evaporate the solvent under reduced pressure using a rotary evaporator to obtain the total lipid extract.

Purification of MGDGs by Solid-Phase Extraction (SPE)

Materials:

-

Total lipid extract

-

Silica-based Solid-Phase Extraction (SPE) cartridges

-

Chloroform

-

Methanol

-

SPE manifold

Procedure:

-

Condition a silica (B1680970) SPE cartridge by washing with 10 mL of methanol followed by 10 mL of chloroform.

-

Dissolve the total lipid extract in a minimal amount of chloroform.

-

Load the dissolved extract onto the conditioned SPE cartridge.

-

Elute neutral lipids with 20 mL of chloroform.

-

Elute the MGDG fraction with 20 mL of acetone.

-

Elute more polar lipids, including digalactosyldiacylglycerols (DGDGs), with 20 mL of methanol.

-

Collect the acetone fraction and evaporate the solvent to obtain the purified MGDG fraction.

Analysis by Liquid Chromatography-Mass Spectrometry (LC-MS)

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer with an Electrospray Ionization (ESI) source.

LC Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).

-

Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate.

-

Gradient: A linear gradient from 40% to 100% B over 20 minutes, hold at 100% B for 5 minutes, and then re-equilibrate to 40% B for 5 minutes.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

MS Conditions:

-

Ionization Mode: Positive ESI.

-

Capillary Voltage: 3.0 kV.

-

Cone Voltage: 40 V.

-

Source Temperature: 120°C.

-

Desolvation Temperature: 350°C.

-

Mass Range: m/z 100-1500.

-

Data Acquisition: MS/MS fragmentation data should be acquired to confirm the identity of the lipid species. The expected parent ion for the ammonium adduct of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol is [M+NH4]+ at m/z 794.6. Fragmentation will yield characteristic losses of the fatty acyl chains and the galactose headgroup.

Signaling Pathways

While the specific signaling pathways modulated by 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol are not yet fully elucidated, the biological activities of related galactolipids and its core diacylglycerol structure suggest potential involvement in key cellular processes.

Putative Anti-Inflammatory Signaling

Many plant-derived lipids, including MGDGs, have demonstrated anti-inflammatory properties. A plausible mechanism involves the inhibition of pro-inflammatory signaling cascades such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. By interfering with these pathways, 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol could potentially reduce the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes (e.g., COX-2, iNOS).

Potential Anti-Cancer Signaling

The diacylglycerol (DAG) core of the molecule is a well-known second messenger that can activate Protein Kinase C (PKC) isoforms. Depending on the cellular context and the specific PKC isoform activated, this can lead to downstream effects on cell proliferation, differentiation, and apoptosis. Some galactolipids have been shown to induce apoptosis in cancer cells. This could occur through the activation of pro-apoptotic pathways or the inhibition of pro-survival signals.

Experimental Workflow

The logical flow for the investigation of 1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol from natural sources is depicted below.

Conclusion and Future Directions

1,2-O-Dilinoleoyl-3-O-Beta-D-Galactopyranosyl-rac-glycerol represents a promising, yet understudied, natural product with potential therapeutic applications. While its presence in Magnolia flowers and Chlorella vulgaris has been indicated, further research is critically needed to quantify its abundance in these and other potential sources. The experimental protocols outlined in this guide provide a robust framework for the isolation and characterization of this molecule. Future investigations should focus on elucidating its specific mechanisms of action in relevant disease models, which will be crucial for its potential development as a novel therapeutic agent.

References

Function of Monogalactosyldiacylglycerol (MGDG) in Chloroplast Thylakoid Membranes: A Technical Guide

Abstract

Monogalactosyldiacylglycerol (B12364196) (MGDG) is the most abundant lipid constituent of chloroplast thylakoid membranes, comprising over 50% of the total lipid content.[1][2] Its unique physicochemical properties, particularly its conical molecular shape, render it a non-bilayer-forming lipid that is indispensable for the complex architecture and optimal function of the photosynthetic machinery.[3][4] This technical guide provides an in-depth examination of the structural and functional roles of MGDG, its direct interactions with photosynthetic protein complexes, and its biosynthetic pathway. The content is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental methodologies, and visual diagrams of key processes to facilitate a comprehensive understanding.

Core Function and Structural Significance of MGDG

The primary role of MGDG is to maintain the structural integrity and dynamic nature of the thylakoid membrane, which is crucial for the light-dependent reactions of photosynthesis.[5][6] Unlike bilayer-forming lipids such as Digalactosyldiacylglycerol (DGDG) which have a cylindrical shape, MGDG's small galactose head group relative to its two fatty acyl chains gives it a conical geometry.[3][7] This shape is critical for inducing negative curvature strain within the membrane, a property essential for the formation and stabilization of the highly curved grana stacks where Photosystem II (PSII) is concentrated.

MGDG's presence is also vital for photoprotection. Studies on MGDG-deficient Arabidopsis mutants have shown that reduced MGDG levels lead to increased conductivity of the thylakoid membrane, impairing the pH gradient necessary for activating the xanthophyll cycle and thermal dissipation, thereby making the plant more susceptible to high-light damage.[8][9]

Quantitative Lipid Composition of Thylakoid Membranes

The lipid composition of thylakoid membranes is remarkably conserved across photosynthetic organisms. MGDG is the most prevalent lipid, highlighting its fundamental importance.

| Lipid Class | Abbreviation | Molar Percentage (%) | Structural Role |

| Monogalactosyldiacylglycerol | MGDG | ~50-52% | Non-bilayer, induces membrane curvature[1][5][10][11] |

| Digalactosyldiacylglycerol | DGDG | ~25-30% | Bilayer-forming, stabilizes lamellar structure[5][10][12] |

| Sulfoquinovosyldiacylglycerol | SQDG | ~5-12% | Anionic, bilayer-forming[4][10] |

| Phosphatidylglycerol | PG | ~5-12% | Anionic, sole phospholipid, bilayer-forming[4][10][12] |

Table 1: Typical Molar Ratios of Major Lipid Classes in Plant Thylakoid Membranes. Data compiled from multiple sources on various plant species.[5][10][11][12]

MGDG Interaction with Photosynthetic Protein Complexes

MGDG is not merely a structural scaffold; it is an integral component of the major photosynthetic complexes, directly influencing their assembly, stability, and function.[6][13]

-

Photosystem II (PSII): X-ray crystallography has identified MGDG molecules as structural components of the PSII complex.[6][12] MGDG is crucial for maintaining the stability of the PSII supercomplex and facilitates efficient energy transfer from the light-harvesting complex II (LHCII) to the PSII core.[14] Reconstitution experiments have demonstrated that increasing MGDG concentration enhances the photochemical activity of PSII.[14]

-

Photosystem I (PSI): MGDG is also found within the PSI complex, where it plays a role in stabilizing the structure.[6][13]

-

Cytochrome b6f Complex: The function of the cytochrome b6f complex, which mediates electron transport between PSII and PSI, is also modulated by MGDG.[6] A reduction in MGDG levels has been shown to inhibit intersystem electron transport, highlighting its role in facilitating the function of this crucial complex.[12]

Key Experimental Protocols

Investigating the function of MGDG requires specialized biochemical techniques. The following sections detail common methodologies for thylakoid isolation, lipid analysis, and functional reconstitution.

Protocol for Thylakoid Membrane Isolation

This protocol is adapted for standard laboratory plant models like spinach or Arabidopsis. For plants rich in polyphenols, the addition of antioxidants and polymers to the grinding buffer is recommended.[15][16]

-

Preparation: All steps should be performed at 4°C or on ice in dim light conditions.[17] Pre-cool all buffers and centrifuges.

-

Homogenization: Harvest fresh leaves and immediately grind them in ice-cold Grinding Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.4 M sorbitol, 5 mM MgCl₂, 5 mM EDTA, 10 mM NaF, 1 mg/mL BSA, 2 mM ascorbate).[15][17] Use a blender for large quantities or a mortar and pestle for smaller samples.

-

Filtration: Filter the homogenate through several layers of cheesecloth or Miracloth to remove large debris.[17]

-

Centrifugation: Centrifuge the filtrate at approximately 4,000 x g for 5-10 minutes. Discard the supernatant.

-

Washing: Gently resuspend the green pellet (crude chloroplasts) in a Wash Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 5 mM MgCl₂) and centrifuge again at 4,000 x g for 5-10 minutes.[17]

-

Osmotic Lysis: Resuspend the pellet in a hypotonic Lysis Buffer (e.g., 50 mM HEPES-KOH pH 7.5) to break the chloroplast envelope and release the thylakoids. Incubate on ice for 5 minutes.

-

Thylakoid Collection: Centrifuge at a higher speed (e.g., 7,000 x g for 10 minutes) to pellet the thylakoid membranes.[17] The supernatant, containing stromal proteins, can be discarded.

-

Final Wash & Storage: Wash the thylakoid pellet one more time with a Storage Buffer (e.g., P3 buffer from Agrisera protocol) and resuspend in a minimal volume. Determine chlorophyll (B73375) concentration, snap-freeze aliquots in liquid nitrogen, and store at -80°C.[17]

Protocol for Thylakoid Lipid Extraction and Analysis

This protocol outlines a standard method for extracting and separating thylakoid lipids.

-

Lipid Extraction:

-

To a known amount of thylakoid sample, add a mixture of chloroform (B151607) and methanol (B129727) (e.g., 1:2 v/v).

-

Vortex thoroughly to create a single-phase mixture.

-

Induce phase separation by adding chloroform and water, bringing the final ratio to approximately 2:2:1.8 (chloroform:methanol:water).

-

Centrifuge to separate the phases. The lower chloroform phase contains the total lipids.

-

-

Lipid Separation and Identification:

-

Concentrate the extracted lipids under a stream of nitrogen.

-

Spot the lipid extract onto a silica (B1680970) thin-layer chromatography (TLC) plate.

-

Develop the TLC plate in a solvent system designed to separate polar lipids (e.g., a mixture of acetone, toluene, and water).

-

Visualize the separated lipid classes (MGDG, DGDG, SQDG, PG) by staining with iodine vapor or specific reagents. Individual lipid spots can be identified by comparing their migration to known standards.[18]

-

-

Quantification:

-

Scrape the identified lipid spots from the TLC plate.

-

Perform fatty acid methyl ester (FAME) analysis via gas-liquid chromatography (GLC) to determine the fatty acid composition and quantify each lipid class.[18]

-

Protocol for In Vitro Reconstitution of Photosynthetic Complexes

This generalized protocol describes the reconstitution of purified membrane proteins into liposomes with a defined lipid composition to study the functional impact of MGDG.[19][20]

-

Protein Purification: Isolate and purify the membrane protein of interest (e.g., PSII core complexes) using established chromatographic techniques.

-

Liposome Preparation:

-

Prepare a lipid mixture from purified thylakoid lipids (or commercially available lipids) with a defined molar ratio (e.g., with and without MGDG).

-

Dry the lipids into a thin film under nitrogen gas.

-

Hydrate the lipid film in a suitable buffer, followed by sonication or extrusion through a polycarbonate membrane to form unilamellar vesicles (liposomes).[20]

-

-

Reconstitution:

-

Mix the purified protein with the pre-formed liposomes. Detergents are often used to solubilize the protein and facilitate its insertion into the lipid bilayer.[20]

-

Remove the detergent slowly using methods like dialysis, gel filtration, or adsorption with Bio-Beads to allow the protein to correctly integrate into the liposomes, forming proteoliposomes.[20]

-

-

Functional Assays:

-

Verify successful reconstitution using techniques like freeze-fracture electron microscopy.[14]

-

Measure the activity of the reconstituted protein. For PSII, this could involve measuring oxygen evolution rates or analyzing 77K fluorescence emission spectra to assess energy transfer from antenna complexes.[14]

-

MGDG Biosynthesis and Research Workflow

MGDG Biosynthesis Pathway

MGDG synthesis occurs in the chloroplast envelope membranes.[13] The final and key step is catalyzed by MGDG synthase (MGD1 in Arabidopsis), which transfers a galactose molecule from UDP-galactose to a diacylglycerol (DAG) backbone.[6][8]

References

- 1. Analysis of Chloroplast Monogalactosyldiacylglycerols Biosynthesis - Lifeasible [chloroplast.lifeasible.com]

- 2. Chapter 13 Biosynthesis and Function of Monogalactosyldiacylglycerol (MGDG), the Signature Lipid of Chloroplasts | Semantic Scholar [semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. academic.oup.com [academic.oup.com]

- 7. Frontiers | Do Galactolipid Synthases Play a Key Role in the Biogenesis of Chloroplast Membranes of Higher Plants? [frontiersin.org]

- 8. tandfonline.com [tandfonline.com]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | Specific Composition of Lipid Phases Allows Retaining an Optimal Thylakoid Membrane Fluidity in Plant Response to Low-Temperature Treatment [frontiersin.org]

- 11. Frontiers | Quality Control of Photosystem II: The Mechanisms for Avoidance and Tolerance of Light and Heat Stresses are Closely Linked to Membrane Fluidity of the Thylakoids [frontiersin.org]

- 12. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pnas.org [pnas.org]

- 14. Effect of monogalactosyldiacylglycerol on the interaction between photosystem II core complex and its antenna complexes in liposomes of thylakoid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. search.library.nyu.edu [search.library.nyu.edu]

- 16. researchgate.net [researchgate.net]

- 17. agrisera.com [agrisera.com]

- 18. Isolation and identification of chloroplast lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. [PDF] Reconstitution of Membrane Proteins | Semantic Scholar [semanticscholar.org]

- 20. mdpi.com [mdpi.com]

Physicochemical Properties of Dilinoleoyl Galactolipids: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galactolipids, particularly monogalactosyldiacylglycerols (MGDG) and digalactosyldiacylglycerols (DGDG), are the most abundant lipids in the photosynthetic membranes of plants and algae.[1][2][3] Structurally, they consist of a glycerol (B35011) backbone esterified with two fatty acids and linked to one or two galactose units at the sn-3 position. Dilinoleoyl galactolipids, which feature two linoleic acid (18:2) chains, are of significant interest due to their potential anti-inflammatory properties, primarily through the modulation of the cyclooxygenase-2 (COX-2) pathway.[1][4] This technical guide provides a comprehensive overview of the physicochemical properties of dilinoleoyl galactolipids, details relevant experimental protocols, and explores their interaction with inflammatory signaling pathways.

Core Physicochemical Properties

Molecular Structure and Weight

The fundamental structures of 1,2-dilinoleoyl-monogalactosyldiacylglycerol (1,2-dilinoleoyl-MGDG) and 1,2-dilinoleoyl-digalactosyldiacylglycerol (1,2-dilinoleoyl-DGDG) are presented below.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 1,2-dilinoleoyl-MGDG | C45H78O10 | 779.1 |

| 1,2-dilinoleoyl-DGDG | C51H88O15 | 941.2 |

Solubility

Dilinoleoyl galactolipids are amphiphilic molecules with a polar galactose headgroup and nonpolar linoleic acid tails. Their solubility is therefore dependent on the solvent's polarity.

| Compound | Solvent | Solubility |

| Hydrogenated MGDG (C16:0, C18:0) | Chloroform:Methanol (1:1) | 10 mg/mL[5] |

| Hydrogenated DGDG (C16:0, C18:0) | Chloroform:Methanol:Water (4:1:0.1) | Soluble[6] |

| 1,2-Dilinoleoyl-sn-glycerol | Acetonitrile | Solution[7] |

| 1,2-Dilinoleoyl-sn-glycerol | DMF | 20 mg/mL |

| 1,2-Dilinoleoyl-sn-glycerol | DMSO | 5 mg/mL |

| 1,2-Dilinoleoyl-sn-glycerol | Ethanol | 30 mg/mL |

| 1,2-Dilinoleoyl-sn-glycerol | PBS (pH 7.2) | 0.25 mg/mL |

Thermal Properties: Melting and Phase Transition Temperatures

The melting point (Tm), or more accurately, the gel-to-liquid crystalline phase transition temperature, is a key parameter for lipid-based formulations and understanding membrane fluidity. Direct experimental data for dilinoleoyl galactolipids is scarce. However, studies on related compounds provide valuable insights. For instance, the fully saturated 1,2-distearoyl-DGDG exhibits a phase transition at approximately 51°C.[2] The presence of two unsaturated linoleic acid chains in dilinoleoyl galactolipids, with their characteristic kinks, would significantly disrupt the packing of the acyl chains, thereby substantially lowering the phase transition temperature compared to their saturated counterparts.

Aggregation Behavior and Critical Micelle Concentration (CMC)

In aqueous solutions, amphiphilic molecules like dilinoleoyl galactolipids self-assemble into aggregates above a certain concentration known as the Critical Micelle Concentration (CMC). The geometry of these aggregates is influenced by the molecular shape of the lipid.

-

1,2-dilinoleoyl-MGDG , with its single galactose headgroup, has a more conical shape and tends to form inverted hexagonal (HII) phases in aqueous systems.[2]

-

1,2-dilinoleoyl-DGDG , with its larger digalactosyl headgroup, has a more cylindrical shape and typically forms lamellar bilayer structures.[2]

Specific CMC values for dilinoleoyl galactolipids are not readily found in the literature. The determination of CMC is crucial for understanding their bioavailability and for the design of drug delivery systems.

Experimental Protocols

This section details the methodologies for determining the key physicochemical properties of dilinoleoyl galactolipids.

Determination of Melting Point/Phase Transition Temperature by Differential Scanning Calorimetry (DSC)

DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.

Methodology:

-

Sample Preparation: A small, precisely weighed amount of the dilinoleoyl galactolipid (typically 1-5 mg) is hermetically sealed in an aluminum DSC pan. An empty sealed pan is used as a reference.

-

Instrument Setup: The DSC instrument is purged with an inert gas (e.g., nitrogen) to create an inert atmosphere.

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial equilibration at a temperature below the expected transition, followed by a linear heating ramp (e.g., 2-10°C/min) through the transition temperature, and then a cooling ramp.

-

Data Analysis: The DSC thermogram plots heat flow versus temperature. An endothermic peak represents the phase transition, and the peak's onset temperature is typically taken as the melting point (Tm). The area under the peak corresponds to the enthalpy of the transition (ΔH).

References

- 1. Anti-inflammatory activity of monogalactosyldiacylglycerol in human articular cartilage in vitro: activation of an anti-inflammatory cyclooxygenase-2 (COX-2) pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The structure and thermotropic properties of pure 1,2-diacylgalactosylglycerols in aqueous systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Inflammatory Potential of Monogalactosyl Diacylglycerols and a Monoacylglycerol from the Edible Brown Seaweed Fucus spiralis Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. 1,2-Dilinoleoyl-sn-glycerol | C39H68O5 | CID 9543729 - PubChem [pubchem.ncbi.nlm.nih.gov]

Whitepaper: The Pivotal Role of Monogalactosyldiacylglycerol (MGDG) in the Stabilization of Photosynthetic Protein Complexes

Authored for: Researchers, Scientists, and Drug Development Professionals

December 6, 2025

Abstract

Monogalactosyldiacylglycerol (B12364196) (MGDG) is the most abundant lipid class in the thylakoid membranes of chloroplasts, comprising over 50% of the total lipid content.[1] Far from being a passive matrix component, MGDG plays a direct and critical role in the structural integrity and functional efficiency of the photosynthetic machinery. Its unique conical shape and propensity to form non-bilayer lipid phases are fundamental to its function. This technical guide provides a detailed examination of the mechanisms by which MGDG stabilizes key photosynthetic protein complexes, including Photosystem II (PSII), Photosystem I (PSI), and the Light-Harvesting Complex II (LHCII). We present quantitative data on its stabilizing effects, detail relevant experimental protocols, and provide visual diagrams of key pathways and workflows to offer a comprehensive resource for professionals in the field.

The Unique Biophysical Properties of MGDG

The functional significance of MGDG stems from its distinct molecular geometry. Unlike bilayer-forming lipids such as digalactosyldiacylglycerol (B1163852) (DGDG) and phosphatidylglycerol (PG), which have a cylindrical shape, MGDG has a smaller headgroup relative to its acyl chains, resulting in a conical shape.[2] This geometry means that in aqueous solutions, MGDG naturally forms inverted hexagonal (HII) phases rather than lamellar bilayers.[3] Within the thylakoid membrane, the high concentration of MGDG creates significant lateral pressure profiles. This intrinsic curvature strain is balanced by the high density of membrane proteins, particularly LHCII, which interacts with MGDG to enable the formation of a stable, lamellar membrane structure.[4]

Stabilization of the Light-Harvesting Complex II (LHCII)

LHCII, the major antenna complex in plants, is crucial for capturing light energy. MGDG is indispensable for its structural stability and organization.

-

Steric Matching and Mechanical Stability : The most significant interaction is the steric matching between the conical shape of MGDG and the hourglass-like shape of the trimeric LHCII complex.[2][5] This complementary geometry allows MGDG molecules to fill voids within the complex, reducing mechanical stress and substantially increasing the stability of LHCII against unfolding.[2][5] Single-molecule force spectroscopy has demonstrated that MGDG significantly increases the mechanical stability of many segments of the LHCII protein compared to other thylakoid lipids.[2][5]

-

Oligomerization : MGDG is required for the ordered oligomerization of LHCII into its functional trimeric state.[3] This trimerization is essential for efficient energy transfer and the formation of the grana stacks in thylakoids.

-

Membrane Integration : The high proportion of LHCII protein is necessary to integrate the non-bilayer-forming MGDG into the flat thylakoid membrane, highlighting a symbiotic structural relationship.[2][4][5]

Stabilization of Photosystem II (PSII)

PSII is a large multi-protein complex responsible for water oxidation and the initial light-induced electron transfer. MGDG is vital for both its structure and function.

-

Dimerization and Assembly : MGDG is essential for the dimerization of the PSII core complex, a crucial step for its functional activity.[3] A severe lack of MGDG leads to the complete loss of PSII activity and disrupted formation of photosystem complexes.[3]

-

Energy Transfer : The presence of MGDG enhances the energetic coupling between LHCII and the PSII core. Increasing the percentage of MGDG in reconstituted proteoliposomes improves the efficiency of energy transfer from LHCII to the PSII reaction center, thereby enlarging the functional antenna cross-section of PSII.[6]

-

Photoprotection : A reduction in MGDG content can impair thylakoid membrane energization, which is critical for photoprotective mechanisms like non-photochemical quenching (NPQ).[3]

Role in Photosystem I (PSI) and Other Complexes

While the role of DGDG is often highlighted in relation to PSI stability, MGDG, as the bulk lipid of the membrane, is fundamental to creating the necessary environment for PSI function.[3] Furthermore, MGDG is involved in stabilizing the protochlorophyllide-LPOR-NADPH ternary complex during chlorophyll (B73375) biosynthesis in etioplasts, demonstrating its importance throughout chloroplast development.[4]

Quantitative Data on MGDG-Mediated Stabilization

The stabilizing effect of MGDG on photosynthetic complexes has been quantified using various biophysical techniques. The table below summarizes key findings from single-molecule force spectroscopy experiments on LHCII.

| Parameter | Condition | Observation | Reference |

| LHCII Unfolding Force | Monomeric vs. Trimeric LHCII | Stability does not significantly increase upon trimerization alone. | [2][5] |

| LHCII Unfolding Force | Trimeric LHCII in DGDG membrane | Baseline mechanical stability. | [2] |

| LHCII Unfolding Force | Trimeric LHCII in DGDG/MGDG (2:1) membrane | MGDG strongly increases the unfolding forces in many segments along the LHCII polypeptide chain. | [2][5] |

| LHCII Unfolding Force | Trimeric LHCII in POPG membrane | Lower mechanical stability compared to membranes containing MGDG. | [2][5] |

| Location of Stabilization | MGDG effect on LHCII structure | The strongest stabilizing effects are observed in the periphery of the protein, in both transmembrane and extramembrane domains. | [2] |

MGDG Biosynthesis Pathway

MGDG is synthesized in the chloroplast envelope by MGDG synthase (MGD) enzymes. In Arabidopsis, MGD1 is the primary enzyme for MGDG synthesis in photosynthetic tissues, located in the inner envelope membrane.[4][7] The diacylglycerol (DAG) substrate for MGDG synthesis is supplied by two main routes: the "prokaryotic" pathway within the plastid and the "eukaryotic" pathway, which recycles lipids from the endoplasmic reticulum.[8]

Experimental Protocols

Protocol for Thylakoid Membrane Isolation from Spinach

This protocol is a standard method for obtaining purified thylakoid membranes for subsequent biochemical and biophysical analysis.[9][10][11]

Materials:

-

Grinding Buffer: 0.4 M Sorbitol, 20 mM Tricine-KOH (pH 7.8), 5 mM MgCl₂, 5 mM EDTA. Keep at 4°C.

-

Lysis Buffer: 20 mM HEPES-KOH (pH 7.5), 5 mM MgCl₂. Keep at 4°C.

-

Resuspension Buffer: Same as Grinding Buffer.

-

Spinach leaves, blender, cheesecloth/miracloth, refrigerated centrifuge.

Procedure:

-

Homogenization: Wash ~20g of fresh spinach leaves and remove midribs. Blend in 100 mL of ice-cold Grinding Buffer with short bursts (2-3 times, 5 seconds each) to break cell walls.

-

Filtration: Filter the green homogenate through 4-6 layers of cheesecloth into a chilled beaker to remove large debris.

-

Chloroplast Isolation: Transfer the filtrate to centrifuge tubes and spin at 1,000 x g for 5 minutes at 4°C. Discard the supernatant. The dark green pellet contains intact chloroplasts.

-

Osmotic Lysis: Gently resuspend the pellet in 10 mL of ice-cold Lysis Buffer. The hypotonic shock will rupture the chloroplast envelope, releasing the thylakoids. Incubate on ice for 5 minutes.

-

Thylakoid Collection: Centrifuge the lysate at 4,000 x g for 10 minutes at 4°C. The resulting pellet consists of purified thylakoid membranes.

-

Washing and Storage: Discard the supernatant. Wash the pellet by resuspending it in Resuspension Buffer and repeating the centrifugation (Step 5). Resuspend the final pellet in a minimal volume (~1-2 mL) of buffer. Determine the chlorophyll concentration spectrophotometrically. Snap-freeze aliquots in liquid nitrogen and store at -80°C.

Protocol for Studying Lipid-Protein Interactions via Spin-Label ESR

Electron Spin Resonance (ESR) spectroscopy using spin-labeled lipid analogues is a powerful technique to probe the dynamics of lipids directly interacting with membrane proteins.[12]

Methodology Overview:

-

Probe Incorporation: Thylakoid membranes, isolated as described above, are incubated with a small mole fraction of a spin-labeled MGDG analogue.

-

ESR Measurement: The sample is placed in the ESR spectrometer. The resulting spectrum is a composite of two populations:

-

Fluid Component: Lipids in the bulk bilayer, showing rapid tumbling and a sharp spectrum.

-

Motionally Restricted Component: Lipids at the protein interface, whose motion is slowed, resulting in a broader spectrum.

-

-

Spectral Subtraction: The spectrum of the fluid component (obtained from pure lipid vesicles) is subtracted from the composite thylakoid spectrum to isolate the signal from the motionally restricted lipids.

-

Quantification: By integrating the signals, one can determine the fraction of the lipid probe that is motionally restricted, providing a quantitative measure of the lipid-protein interaction boundary.[12] This method can reveal the selectivity of proteins for different lipid types by comparing results from different spin-labeled lipids.[12]

Conclusion and Future Directions

Monogalactosyldiacylglycerol is an indispensable component of photosynthetic membranes, acting as a key structural stabilizer for major protein complexes like LHCII and PSII. Its unique conical geometry facilitates steric matching with proteins, modulates membrane curvature, and ensures the efficient assembly and function of the photosynthetic apparatus. The quantitative data and protocols provided herein serve as a resource for further investigation into these critical lipid-protein interactions.

Future research, potentially leveraging advanced techniques like cryo-electron microscopy (cryo-EM) of complexes in native lipid nanodiscs and solid-state NMR, will further elucidate the specific molecular interactions between MGDG and individual protein subunits. Understanding these relationships in detail is not only fundamental to plant biology but may also offer bio-inspired strategies for the development of artificial photosynthetic systems and novel herbicides.

References

- 1. Chapter 13 Biosynthesis and Function of Monogalactosyldiacylglycerol (MGDG), the Signature Lipid of Chloroplasts | Semantic Scholar [semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. Role of membrane glycerolipids in photosynthesis, thylakoid biogenesis and chloroplast development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of Galactolipids in Plastid Differentiation Before and After Light Exposure | MDPI [mdpi.com]

- 5. The non-bilayer lipid MGDG stabilizes the major light-harvesting complex (LHCII) against unfolding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Effect of monogalactosyldiacylglycerol on the interaction between photosystem II core complex and its antenna complexes in liposomes of thylakoid lipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | Monogalactosyldiacylglycerol synthesis in the outer envelope membrane of chloroplasts is required for enhanced growth under sucrose supplementation [frontiersin.org]

- 8. researchgate.net [researchgate.net]

- 9. agrisera.com [agrisera.com]

- 10. ableweb.org [ableweb.org]

- 11. researchgate.net [researchgate.net]

- 12. Spin-label ESR studies of lipid-protein interactions in thylakoid membranes - PubMed [pubmed.ncbi.nlm.nih.gov]

Immunomodulatory role of beta-anomeric glycolipids.

An In-depth Technical Guide on the Immunomodulatory Role of Beta-Anomeric Glycolipids

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Glycolipids, ubiquitous components of cellular membranes, are increasingly recognized for their critical roles in modulating the immune system. While the immunostimulatory properties of α-anomeric glycolipids are well-established, their β-anomeric counterparts are emerging as nuanced regulators of immune responses, capable of both activating and inhibiting immune pathways. This technical guide provides a comprehensive overview of the immunomodulatory functions of β-anomeric glycolipids, detailing their interactions with key immune receptors, summarizing quantitative data on their effects, outlining experimental methodologies for their study, and visualizing the complex signaling pathways they govern.

Introduction to Beta-Anomeric Glycolipids

Glycolipids are amphipathic molecules composed of a carbohydrate headgroup linked to a lipid backbone. The stereochemistry of the anomeric carbon—the carbon atom of the sugar ring bonded to the lipid moiety—is a critical determinant of the molecule's biological activity. In mammals, glycolipids are typically β-linked, whereas many microbial glycolipids possess an α-linkage.[1] This structural distinction forms a basis for self versus non-self recognition by the immune system. Beta-anomeric glycolipids modulate immunity primarily through two major pathways: presentation by the non-classical MHC-I-like molecule CD1d to Natural Killer T (NKT) cells, and recognition by C-type lectin receptors (CLRs) on myeloid cells. Their roles are complex, implicated in autoimmunity, cancer, and infectious disease, making them attractive targets for therapeutic development.[1][2]

Core Mechanisms of Immunomodulation

CD1d-Mediated Presentation to NKT Cells

Invariant NKT (iNKT) cells are a unique lymphocyte subset that recognizes glycolipid antigens presented by CD1d.[3][4] While the potent activation of iNKT cells is famously triggered by α-anomeric glycolipids like α-galactosylceramide (α-GalCer), β-anomeric glycolipids also engage this pathway, albeit with different outcomes.[1][5]

-

Antigen Processing and Presentation : Like other lipids, exogenous glycolipids are taken up by antigen-presenting cells (APCs) such as dendritic cells and macrophages into endosomal compartments.[6][7] Here, lysosomal enzymes may process complex glycolipids by cleaving terminal sugars to generate the final antigenic epitope that is loaded onto CD1d molecules.[6][8] The loaded CD1d molecule then traffics to the cell surface for presentation to the iNKT cell T-cell receptor (TCR).[7]

-

TCR Recognition and Induced Fit : Structurally, the TCR of NKT cells is adapted to recognize the "flat" conformation of α-linked sugars. Research has shown that NKT cell TCRs can also bind to β-linked self-glycolipids, such as β-galactosylceramide (β-GalCer) and isoglobotrihexosylceramide (B1236086) (iGb3).[1] This is achieved through a remarkable "induced-fit" mechanism, where the TCR molds the β-linked sugar into a conformation that mimics the more potent α-linked ligands.[1][9] This interaction is generally of lower affinity compared to that with α-anomers, often leading to a more subtle or regulatory immune response.

-

Functional Outcomes : The response to β-glycolipids can vary. For example, CD1d-bound β-glucosylceramide (β-GlcCer) may not directly activate NKT cells and can even inhibit their activation by α-GalCer.[2] This suggests a potential for β-anomeric glycolipids to act as competitive inhibitors or to induce NKT cell anergy, representing a mechanism for maintaining immune tolerance.

Recognition by C-type Lectin Receptors (CLRs)

CLRs are pattern recognition receptors (PRRs) expressed predominantly on myeloid cells that recognize carbohydrate structures. Several CLRs have been identified as receptors for β-anomeric glycolipids, initiating innate immune responses.

-

Mincle (Macrophage-inducible C-type lectin) : Mincle is a key receptor that senses tissue damage and pathogens. It has been shown to recognize the endogenous β-glycolipid, β-glucosylceramide (β-GlcCer), which is exposed by damaged cells.[10] Mincle also binds to mycobacterial glycolipids.[11] Ligand binding to Mincle induces receptor dimerization and signaling through the associated Fc receptor common γ-chain (FcRγ), which contains an immunoreceptor tyrosine-based activation motif (ITAM). This leads to the recruitment and activation of the spleen tyrosine kinase (Syk), initiating a downstream signaling cascade involving CARD9-Bcl10-MALT1, ultimately activating NF-κB and inducing the production of pro-inflammatory cytokines and chemokines.[10][12]

-

DCAR (Dendritic Cell-Immunoactivating Receptor) : DCAR is another CLR that recognizes pathogen-derived phosphoglycolipids, such as acylated phosphatidyl-myo-inositol mannosides (AcPIMs) from mycobacteria.[13] Structural studies reveal that DCAR has a hydrophobic groove positioned to interact with the lipid portion of its glycolipid ligands, in addition to its carbohydrate-binding site.[12][13]

Quantitative Data on Immunomodulation

The immunomodulatory effects of β-anomeric glycolipids are often quantified by measuring cytokine production, cell proliferation, and the expression of activation markers. The data, while not exhaustive, indicates a distinct profile compared to α-anomers.

| Glycolipid | Anomer | Target Cell / Receptor | Concentration | Observed Effect | Reference |

| Glucosylceramide (GlcCer) | Beta | iNKT Cells (via CD1d) | Not specified | Does not directly activate iNKT cells; may inhibit α-GalCer-induced activation. | [2] |

| Glucosylceramide (GlcCer) | Beta | Myeloid Cells (Mincle) | Not specified | Induces production of inflammatory cytokines. | [10] |

| Galactosylceramide (GalCer) | Beta | iNKT Cells (via CD1d) | Not specified | Mediates weak self-reactivity through induced-fit mechanism. | [1] |

| iGb3 | Beta | iNKT Cells | Not specified | Activates NKT cells, leading to proliferation and IL-13 production. | [14] |

| βG-iGb3 | Beta | iNKT Cells | Not specified | Activates NKT cells to a similar extent as α-linked terminal sugar iGb3. | [14] |

| Mannosylceramide (ManCer) | Beta | iNKT Cells | Not specified | Displays a structural conformation similar to CD1d-α-GalCer complex. | [5] |

Table 1: Summary of reported immunomodulatory effects of various β-anomeric glycolipids.

| Cytokine | β-anomer Response | α-anomer Response | Context | Reference |

| IFN-γ | Weak or negligible production. | Potent production (Th1 bias). | iNKT cell stimulation. | [5][15] |

| IL-4 | Variable, can be produced. | Potent production (Th2 bias). | iNKT cell stimulation. | [5][15] |

| IL-13 | Predominant cytokine detected. | Not specified as predominant. | iNKT cell stimulation by iGb3 analogues. | [14] |

| Inflammatory Cytokines (e.g., TNF-α) | Induced via Mincle pathway. | Not applicable (Mincle recognizes β-anomers). | Myeloid cell activation. | [10] |

Table 2: Comparative cytokine profiles for β- vs. α-anomeric glycolipid stimulation.

Methodological Overview of Key Experiments

Investigating the immunomodulatory role of β-anomeric glycolipids requires a combination of chemical synthesis, cellular immunology, and in vivo models.

Glycolipid Synthesis and Isolation

-

Total Synthesis : The unambiguous determination of biological activity requires chemically pure compounds. Total synthesis is crucial to avoid confounding effects from impurities in natural isolates.[16][17]

-

Glycosylation : Key steps often involve the stereoselective formation of the β-glycosidic bond. Common methods include using glycosyl donors like galactosyl trichloroacetimidate (B1259523) with a suitable promoter.[18]

-

Lipid Chain Installation : Acylation reactions are used to attach the lipid tails. For instance, palmitoylation at the C6-OH of the sugar can be achieved using an acyl chloride under microwave heating.[18]

-

Purification : Purification is typically performed using chromatographic techniques like semi-preparative HPLC to ensure anomerically pure samples.[19]

-

-

Extraction from Natural Sources : Glycolipids can be extracted from microorganisms or cells, followed by extensive purification to isolate specific structures.[20]

In Vitro Immunological Assays

-

NKT Cell Activation Assay :

-

Antigen Loading : APCs (e.g., bone marrow-derived dendritic cells or CD1d-transfected cell lines) are incubated with the glycolipid of interest.[15][20]

-

Co-culture : The loaded APCs are co-cultured with a source of NKT cells (e.g., isolated primary NKT cells or iNKT cell hybridomas).

-

Readout : Activation is measured by quantifying cytokine secretion into the supernatant via ELISA or by measuring intracellular cytokine accumulation using flow cytometry.[15][20] Cell proliferation can be assessed using assays like CFSE dilution.

-

-

CLR Reporter Assay :

-

Cell Line : A reporter cell line (e.g., HEK293T) is engineered to express the CLR of interest (e.g., Mincle) linked to a reporter gene (e.g., luciferase under an NF-κB promoter).

-

Stimulation : The reporter cells are stimulated with the glycolipid.

-

Readout : Receptor activation is quantified by measuring the reporter gene product (e.g., luminescence).[10]

-

In Vivo Evaluation

-

Mouse Models : The immunomodulatory effects are evaluated in vivo by administering the glycolipid to mice.

-

Cytokine Analysis : Serum cytokine levels are measured at various time points post-administration.

-

Cellular Analysis : Immune cell populations in the spleen, liver, and blood are analyzed by flow cytometry to assess the expansion and activation status of NKT cells, dendritic cells, and other relevant cell types.[21]

-

Challenge Models : The adjuvant potential of a glycolipid can be tested in vaccine challenge models, where the glycolipid is co-administered with an antigen, followed by a pathogen challenge to assess protective immunity.[22][23]

-

Conclusion and Future Directions

Beta-anomeric glycolipids are versatile immunomodulators that engage distinct immune receptors to elicit fine-tuned responses. Their ability to interact with both the CD1d-NKT cell axis and myeloid C-type lectin receptors highlights their complex role at the interface of innate and adaptive immunity. Unlike the strong, often Th1/Th2-polarizing activation induced by α-anomers, β-glycolipids can induce more subtle, regulatory, or distinct pro-inflammatory responses depending on the specific receptor engaged.

Future research should focus on a systematic structure-activity relationship (SAR) analysis of synthetic β-glycolipid analogues to dissect the molecular requirements for agonism versus antagonism of NKT cells, and for specific CLR engagement. Elucidating how these pathways are integrated in complex disease models will be critical for harnessing the therapeutic potential of β-anomeric glycolipids as vaccine adjuvants, anti-inflammatory agents, or cancer immunotherapeutics.

References

- 1. Recognition of β-linked self glycolipids mediated by natural killer T cell antigen receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glycolipids as immune modulatory tools - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Glycolipid activators of invariant NKT cells as vaccine adjuvants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 5. researchgate.net [researchgate.net]